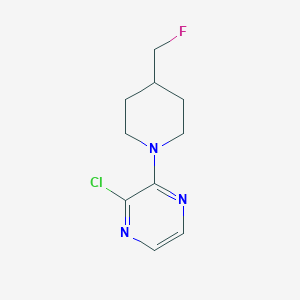
2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Tuberculostatic Activity
2-Chloro-3-cyanopyrazine, a related compound, has been used in the synthesis of tuberculostatic pyrazine derivatives. These compounds exhibit promising tuberculostatic activity, indicating potential applications in tuberculosis treatment (Foks et al., 2005).
2. Anticancer Properties
Research has explored the synthesis of various compounds related to 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine, which demonstrated anticancer activity. For example, compounds synthesized from similar structures were tested against cancer cell lines and showed activity at low concentrations, indicating potential for anticancer applications (Hammam et al., 2005).
3. Anticholinesterase Agents
Pyrazoline derivatives, structurally similar to 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine, have been synthesized and evaluated for their anticholinesterase effects. These compounds have shown effectiveness, suggesting potential applications in treating neurodegenerative disorders (Altıntop, 2020).
4. Antimicrobial and Antioxidant Activities
Compounds structurally related to 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine have been evaluated for their antimicrobial and antioxidant activities. Some synthesized derivatives showed promising results, highlighting potential for antimicrobial and antioxidant applications (Hamama et al., 2013).
5. Analgesic and Antiparkinsonian Activities
Research on derivatives of related compounds has shown that many possess good analgesic and antiparkinsonian activities, comparable to standard drugs. This suggests potential applications in the treatment of pain and Parkinson's disease (Amr et al., 2009).
6. Potential Antipsychotic Molecules
The synthesis of new compounds based on pyrazole and isoxazole frameworks, fused to a cycloalkene unit and bearing a 1-piperidinyl group, indicates their potential as antipsychotic molecules. These compounds demonstrate the versatility of 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine-like structures in psychiatric medication development (Pinna et al., 2013).
Propriétés
IUPAC Name |
2-chloro-3-[4-(fluoromethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-9-10(14-4-3-13-9)15-5-1-8(7-12)2-6-15/h3-4,8H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWARNJJXIIUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



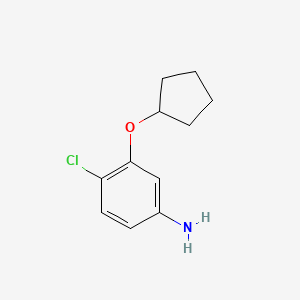
![1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489146.png)


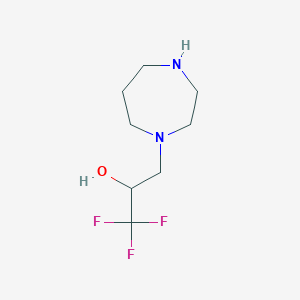
![2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine](/img/structure/B1489151.png)

![3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489154.png)
![2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1489156.png)
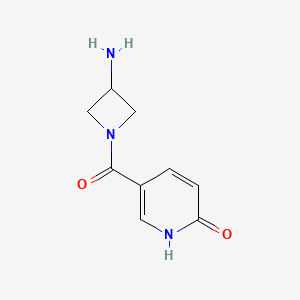
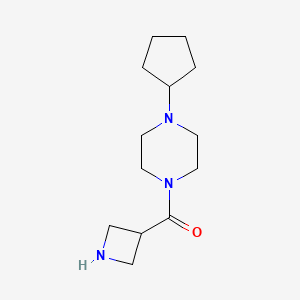
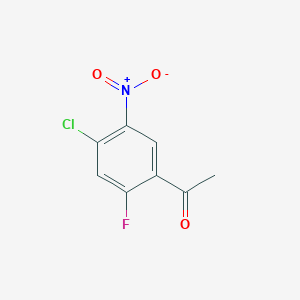
![2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol](/img/structure/B1489161.png)
